

# Ethyl Pipecolinate: A Technical Guide to Commercial Availability, Purity, and Analysis

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## Compound of Interest

Compound Name: *Ethyl pipecolinate*

Cat. No.: B108307

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## Introduction

**Ethyl pipecolinate**, also known as ethyl 2-piperidinocarboxylate, is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of **ethyl pipecolinate**, its typical purity specifications, and detailed methodologies for its synthesis, purification, and analytical characterization.

## Commercial Availability and Suppliers

**Ethyl pipecolinate** is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. It is typically offered in purities of 98% or higher.

Table 1: Commercial Availability of **Ethyl Pipecolinate**

Supplier	Grade/Purity	Available Quantities
Sigma-Aldrich	98%	Grams to Kilograms
Thermo Fisher Scientific	≥98.0% (GC)	Grams to Kilograms <a href="#">[1]</a> <a href="#">[2]</a>
Santa Cruz Biotechnology	Research Grade	Grams
ChemicalBook	Various (95%+)	Milligrams to Tons
ECHEMI	Industrial Grade	Kilograms to Tons

## Physicochemical Properties

A summary of the key physicochemical properties of **ethyl pipecolinate** is provided below.

Table 2: Physicochemical Properties of **Ethyl Pipecolinate**

Property	Value
CAS Number	15862-72-3
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	157.21 g/mol
Appearance	Clear colorless to yellow liquid <a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	216-217 °C (lit.)
Density	1.006 g/mL at 25 °C (lit.)
Refractive Index (n <sub>20</sub> /D)	1.456 (lit.)

## Synthesis and Purification

The most common laboratory and industrial synthesis of **ethyl pipecolinate** is through the Fischer esterification of pipecolic acid with ethanol in the presence of an acid catalyst.

## Experimental Protocol: Synthesis of Ethyl Pipecolinate via Fischer Esterification

This protocol describes a representative lab-scale synthesis of **ethyl pipecolinate**.

#### Materials:

- Pipecolic acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid ( $H_2SO_4$ ) or Thionyl chloride ( $SOCl_2$ )
- Sodium bicarbonate ( $NaHCO_3$ ), saturated solution
- Brine (saturated  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Diethyl ether or Ethyl acetate

#### Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pipecolic acid and an excess of absolute ethanol (typically used as the solvent).
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred mixture.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- Cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate.
- Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until  $CO_2$  evolution ceases.
- Wash the organic layer with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **ethyl pipecolinate**.

## Purification Protocol: Distillation Under Reduced Pressure

Due to its relatively high boiling point, **ethyl pipecolinate** is best purified by distillation under reduced pressure to prevent decomposition.[\[3\]](#)

Apparatus:

- Distillation flask
- Vigreux column (optional, for better separation)
- Condenser
- Receiving flask(s)
- Vacuum pump and pressure gauge
- Heating mantle with a stirrer

Procedure:

- Set up the distillation apparatus for vacuum distillation.
- Place the crude **ethyl pipecolinate** in the distillation flask with a magnetic stir bar.
- Gradually reduce the pressure to the desired level.
- Begin heating the distillation flask while stirring.
- Collect and discard any low-boiling fractions.
- Collect the main fraction of **ethyl pipecolinate** at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 216-217 °C.

- Monitor the purity of the collected fractions by GC or HPLC.

## Purity Analysis and Quality Control

The purity of **ethyl pipecolinate** is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like NMR and Mass Spectrometry are used for structural confirmation.

### Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a common method for determining the purity of **ethyl pipecolinate**.

Table 3: Representative GC-FID Method for **Ethyl Pipecolinate** Purity Analysis

Parameter	Condition
Column	Capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWax)
Injector Temperature	250 °C
Detector Temperature	280 °C
Oven Program	Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min
Carrier Gas	Helium or Hydrogen
Injection Volume	1 µL
Diluent	Ethanol or Dichloromethane

#### Potential Impurities:

- Unreacted pipecolic acid
- Ethanol
- Side products from the esterification reaction

## High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection can also be employed for purity assessment. Since **ethyl pipecolinate** lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary.

Table 4: Representative HPLC-UV Method for **Ethyl Pipecolinate** Purity Analysis

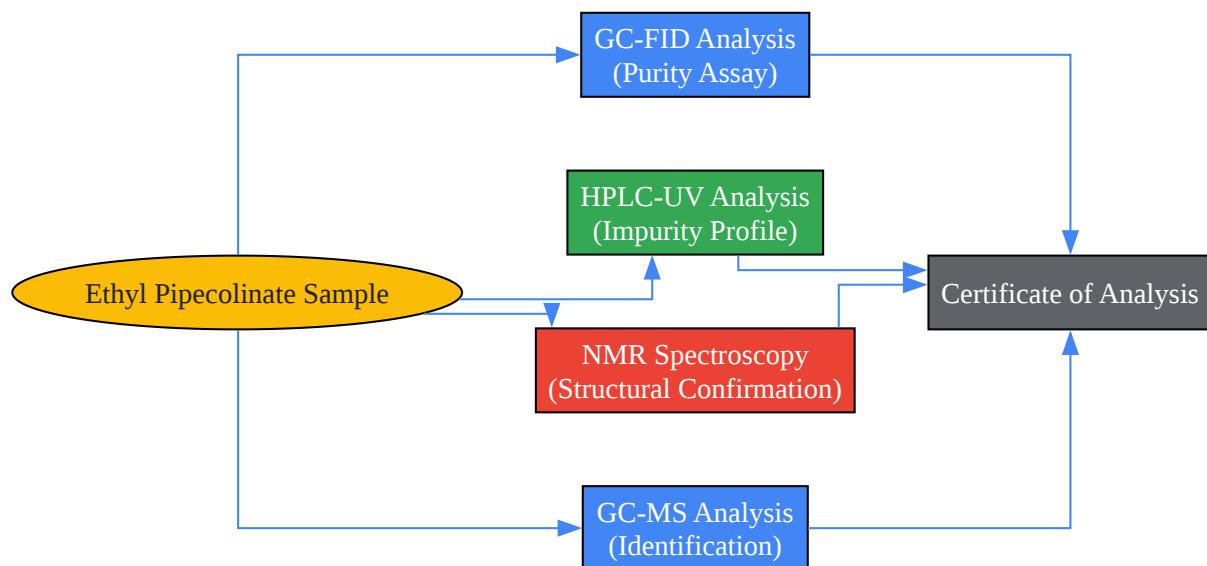
Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	215 nm
Injection Volume	10 $\mu$ L
Diluent	Mobile phase or Water/Acetonitrile mixture

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of **ethyl pipecolinate**.
- Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment, providing the mass-to-charge ratio of the molecule and its fragments.

## Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of **ethyl pipecolinate**.

[Click to download full resolution via product page](#)Figure 1: Synthesis and Purification Workflow for **Ethyl Pipecolinate**.[Click to download full resolution via product page](#)Figure 2: Analytical Workflow for Quality Control of **Ethyl Pipecolinate**.

## Conclusion

**Ethyl pipecolinate** is a commercially accessible and important building block for the pharmaceutical and chemical industries. Its synthesis via Fischer esterification and subsequent purification by vacuum distillation are well-established methods. Robust analytical techniques, primarily GC and HPLC, are essential for ensuring the high purity required for its applications. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the sourcing, handling, and quality assessment of **ethyl pipecolinate**.

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## References

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